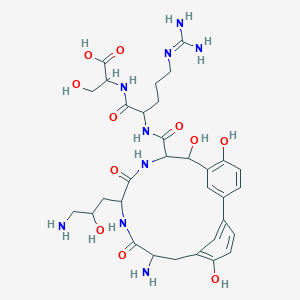
(R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine, also known as R-PIA, is a purine derivative that has been widely studied for its potential therapeutic applications. This compound is a potent agonist of the adenosine A1 receptor, which is involved in a variety of physiological and pathological processes.
Applications De Recherche Scientifique
(R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, neuroprotective, and cardioprotective effects. This compound has also been investigated for its potential use in the treatment of Parkinson's disease, epilepsy, and ischemic stroke.
Mécanisme D'action
(R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine exerts its effects by binding to the adenosine A1 receptor, which is a G protein-coupled receptor. Activation of this receptor leads to a decrease in intracellular cAMP levels, which in turn leads to a variety of downstream effects. This compound has been shown to inhibit the release of pro-inflammatory cytokines, reduce oxidative stress, and protect against excitotoxicity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase. Additionally, this compound has been shown to protect against excitotoxicity by reducing the release of glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine in lab experiments is its potency as an adenosine A1 receptor agonist. This allows for the use of lower concentrations of the compound, which can reduce the potential for off-target effects. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental protocols.
Orientations Futures
There are several future directions for research on (R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective adenosine A1 receptor agonists based on the structure of this compound. Finally, the use of this compound in combination with other drugs or therapies is another area of potential future research.
Méthodes De Synthèse
(R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine can be synthesized through a multistep process starting from adenine. The first step involves the protection of the amino group of adenine with a tert-butyloxycarbonyl (Boc) group. The resulting compound is then treated with 1,3-dimethyl-2-butene in the presence of a palladium catalyst to form the desired product, this compound. The overall yield of this process is around 20%.
Propriétés
Numéro CAS |
158300-13-1 |
|---|---|
Formule moléculaire |
C13H14N2O5 |
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
N-[(2R)-4-methylpent-3-en-2-yl]-7H-purin-6-amine |
InChI |
InChI=1S/C11H15N5/c1-7(2)4-8(3)16-11-9-10(13-5-12-9)14-6-15-11/h4-6,8H,1-3H3,(H2,12,13,14,15,16)/t8-/m1/s1 |
Clé InChI |
LGNPWLZSKYBNGQ-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](C=C(C)C)NC1=NC=NC2=C1NC=N2 |
SMILES |
CC(C=C(C)C)NC1=NC=NC2=C1NC=N2 |
SMILES canonique |
CC(C=C(C)C)NC1=NC=NC2=C1NC=N2 |
Synonymes |
N(6)-(1,3-dimethyl-2-butenyl)adenine N(6)-(1,3-dimethyl-2-butenyl)adenine, (S)-enantiomer N(6)-DMBA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-thiophenecarboxamide](/img/structure/B234100.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B234102.png)
![methyl 4-[4-(dimethylamino)-6-methyl-5-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B234103.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-phenoxyacetamide](/img/structure/B234112.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B234116.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B234119.png)
![2-(2-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234122.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B234140.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B234148.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B234160.png)
![5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B234163.png)